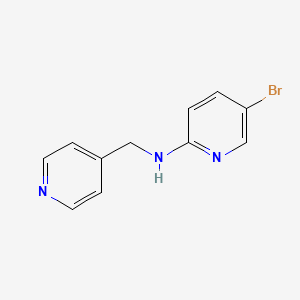

![molecular formula C8H7BrN2S B1517323 6-Bromo-5-methylbenzo[D]thiazol-2-amine CAS No. 947248-62-6](/img/structure/B1517323.png)

6-Bromo-5-methylbenzo[D]thiazol-2-amine

Overview

Description

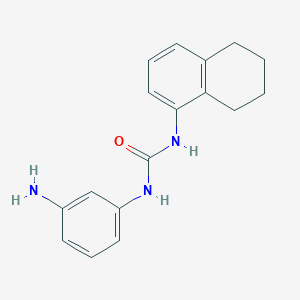

6-Bromo-5-methylbenzo[D]thiazol-2-amine is a chemical compound with the CAS Number: 947248-62-6 . It has a molecular weight of 243.13 and its IUPAC name is 6-bromo-5-methyl-1,3-benzothiazol-2-amine . It is a white to yellow solid at room temperature .

Molecular Structure Analysis

The molecular formula of 6-Bromo-5-methylbenzo[D]thiazol-2-amine is C8H7BrN2S . The InChI code for this compound is 1S/C8H7BrN2S/c1-4-2-6-7(3-5(4)9)12-8(10)11-6/h2-3H,1H3,(H2,10,11) .Physical And Chemical Properties Analysis

6-Bromo-5-methylbenzo[D]thiazol-2-amine is a white to yellow solid at room temperature . The molecular weight of this compound is 243.13 g/mol .Scientific Research Applications

Salt and Co-crystal Formation : Research has focused on the non-covalent interactions between 6-bromo-5-methylbenzo[D]thiazol-2-amine and carboxylic acid derivatives, leading to an understanding of its binding with these derivatives. This includes the preparation of anhydrous and hydrated multicomponent organic acid–base adducts with carboxylic acids, characterized by X-ray diffraction analysis, infrared (IR), melting point, and elemental analysis (Jin et al., 2012).

Catalysis in CO2 Fixation : Thiazolium carbene-based catalysts derived from vitamin B1, which are highly effective and inexpensive, have been used for the N-formylation and N-methylation of amines using CO2 as a carbon source. This approach is significant for the sustainable synthesis of pharmaceuticals and natural products (Das et al., 2016).

Study of Organic Acid–Base Adducts : Investigations into six anhydrous organic acid–base adducts of 6-bromo-5-methylbenzo[D]thiazol-2-amine have been conducted, with focus on their crystal packing and hydrogen bonding interactions. This includes characterization through X-ray diffraction, IR, and elemental analysis (Jin et al., 2014).

Antifolate Thymidylate Synthase Inhibitors : A series of C2-methyl-N10-alkylquinazoline-based antifolates have been synthesized, where the p-aminobenzoate ring is replaced by heterocycles like thiazole. These compounds were tested as inhibitors of L1210 thymidylate synthase and examined for their inhibition of L1210 cell growth (Marsham et al., 1991).

Synthesis of Thiazolo[4,5‐d]pyrimidine Derivatives : Research has been conducted on the synthesis of thiazolo[4,5-d]pyrimidine derivatives, which are obtained from 5-bromo-2,4-dichloro-6-methylpyrimidine and have potential applications in various fields (Bakavoli et al., 2006).

Corrosion Inhibition Studies : Density functional theory (DFT) calculations and molecular dynamics simulations have been used to predict the corrosion inhibition performances of thiazole derivatives against the corrosion of iron, contributing to the development of effective corrosion inhibitors (Kaya et al., 2016).

Antimicrobial Activity of Thiazole Derivatives : A study focused on the synthesis of compounds containing di-, tri-, and tetrathiazole moieties, investigating their antimicrobial activity against various bacteria and fungi. The study also included molecular docking to support biological applications (Althagafi et al., 2019).

Synthesis of 2-Oxazolines and 2-Thiazolines : Allylic amides and thioamides were treated with phenylselenenyl bromide to synthesize 2-oxazolines and 2-thiazolines. This method demonstrates the utility of these compounds in various chemical syntheses (Engman, 1991).

Nematicidal Agents Synthesis : Research into the synthesis of novel methylene-bis-thiazolidinone derivatives, which show potential as nematicidal agents, has been conducted. These compounds have been characterized and their nematicidal and antibacterial activities evaluated (Srinivas et al., 2008).

Safety And Hazards

The safety information for 6-Bromo-5-methylbenzo[D]thiazol-2-amine indicates that it has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name |

6-bromo-5-methyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2S/c1-4-2-6-7(3-5(4)9)12-8(10)11-6/h2-3H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEDRKTDWUSPZEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Br)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-5-methylbenzo[D]thiazol-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Bromophenyl)amino]propanenitrile](/img/structure/B1517241.png)

![3-Amino-1-[2-(propan-2-yl)phenyl]thiourea](/img/structure/B1517242.png)

![(5-Amino-[1,2,4]thiadiazol-3-yl)-methoxyimino-acetic acid](/img/structure/B1517245.png)

![2-[4-(Methanesulfonyloxy)phenyl]acetic acid](/img/structure/B1517247.png)

![6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1517249.png)

![6-Bromo-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1517251.png)

![3-[2-(1H-pyrazol-1-yl)phenyl]prop-2-enoic acid](/img/structure/B1517260.png)

![3-[(5-Bromo-2-pyridinyl)amino]-1-propanol](/img/structure/B1517261.png)